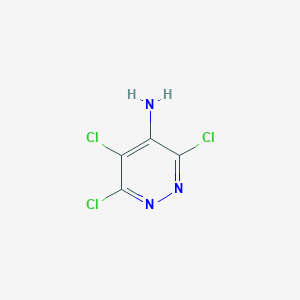

3,5,6-Trichloropyridazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGBPWSBRRGGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and SMILES string for 3,5,6-Trichloropyridazin-4-amine

[1][2]

Molecular Identity & Structural Specifications[3][4]

The pyridazine core (1,2-diazine) is a privileged scaffold in agrochemistry and drug discovery, often serving as a bioisostere for phenyl or pyridyl rings to modulate lipophilicity (LogP) and aqueous solubility. The 3,5,6-trichloro-4-amino derivative is a critical intermediate, offering three chemically distinct electrophilic sites for sequential functionalization.

Data Summary Table

| Parameter | Specification |

| IUPAC Name | 3,5,6-Trichloropyridazin-4-amine |

| Common Name | 4-Amino-3,5,6-trichloropyridazine |

| CAS Registry Number | 17285-34-6 |

| Molecular Formula | |

| Molecular Weight | 198.44 g/mol |

| SMILES (Canonical) | Nc1c(Cl)c(Cl)nnc1Cl |

| InChI Key | IJGMBUFHHBUVNG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Visualization

The molecule consists of a pyridazine ring substituted with chlorines at positions 3, 5, and 6, and a primary amine at position 4.

Synthesis & Regiochemistry[6][7][8]

The primary route to 3,5,6-trichloropyridazin-4-amine involves the regioselective ammonolysis of perchloropyridazine (3,4,5,6-tetrachloropyridazine).

Reaction Mechanism

In perhalogenated diazines, nucleophilic attack is governed by the activation provided by the ring nitrogens.

-

Substrate: 3,4,5,6-Tetrachloropyridazine.

-

Regioselectivity: Positions 4 and 5 are equivalent in the symmetric starting material. However, they are generally more susceptible to nucleophilic attack than positions 3 and 6 in this specific perchloro-system due to the stability of the transition state (Meisenheimer complex) where the negative charge is delocalized onto the para-nitrogen.

-

Product: Substitution of one chlorine at C4 (or C5) yields the target 4-amino derivative.

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures for handling corrosive ammonia and halogenated heterocycles.

Reagents:

-

3,4,5,6-Tetrachloropyridazine (1.0 eq)

-

Ammonium Hydroxide (28-30% aq) or Ethanolic Ammonia (excess, >5 eq)

-

Solvent: Ethanol or Dioxane

Step-by-Step Methodology:

-

Charge: Dissolve 3,4,5,6-tetrachloropyridazine in ethanol in a pressure vessel (autoclave or sealed tube).

-

Addition: Add excess ammonia (aqueous or ethanolic). The excess acts as both the nucleophile and the base to scavenge HCl.

-

Reaction: Seal the vessel and heat to 80–120°C for 4–6 hours. Monitoring by TLC/LC-MS is crucial to prevent over-amination (formation of diamino species).

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove solvent and excess ammonia.

-

Triturate the residue with water to remove ammonium chloride salts.

-

Filter the solid precipitate.

-

-

Purification: Recrystallization from ethanol/water or silica gel chromatography (Ethyl Acetate/Hexane gradient) yields the pure 3,5,6-trichloropyridazin-4-amine.

Reactivity Profile & Applications

Once synthesized, 3,5,6-trichloropyridazin-4-amine becomes a versatile scaffold. The presence of the electron-donating amino group (

Regioselectivity of Subsequent Substitutions

If a researcher intends to perform a second

-

C5-Cl (Ortho to Amine): Highly deactivated. The amino group donates electron density into the ring (resonance), making the ortho-position (C5) electron-rich and resistant to nucleophilic attack.

-

C3-Cl (Ortho to Amine, Alpha to N): Deactivated by the adjacent amino group, but activated by the adjacent Nitrogen (N2).

-

C6-Cl (Meta to Amine, Alpha to N): Most Reactive. This position is alpha to a ring nitrogen (N1) and meta to the electron-donating amino group. It suffers the least deactivation from the amine while retaining the activation from the ring nitrogen.

Strategic Insight: To synthesize 4-amino-6-substituted-3,5-dichloropyridazines, one should perform the substitution on 3,5,6-trichloropyridazin-4-amine. The nucleophile will preferentially attack C6 .

Applications

-

Agrochemicals: Pyridazine cores are frequent in herbicides and fungicides. The trichloro-amine motif allows for the "plug-and-play" of lipophilic side chains at C6.

-

Fragment-Based Drug Discovery (FBDD): The molecule serves as a low-molecular-weight fragment (

) with defined vectors for growth.

Safety and Handling

-

Hazards: As with most halogenated aminopyridazines, treat as an irritant to eyes, skin, and respiratory systems.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can slowly hydrolyze or discolor upon prolonged exposure to moisture and light.

-

Disposal: Must be disposed of as hazardous organic halogenated waste.

References

-

Synthesis of Aminochloropyridazines

- Preparation of 4-amino-3,5-dichloropyridazine from 3,4,5-trichloropyridazine (Analogous transform

-

Source: PrepChem.

-

Chemical Identity & CAS Verification

-

Regioselectivity in Pyridazines

- Nucleophilic substitution p

-

Source: Wuxi AppTec QM Magic Class, Chapter 27.

Sources

- 1. 89180-50-7|5,6-Dichloropyridazin-4-amine|BLD Pharm [bldpharm.com]

- 2. 1009368-37-9|3,5,6-Trichloro-N-methylpyridazin-4-amine|BLD Pharm [bldpharm.com]

- 3. 17258-34-3|5,6-Dichloro-N,N-dimethylpyridazin-4-amine|BLDpharm [bldpharm.com]

- 4. 3,5,6-三氯哒嗪-4-胺 | 3,5,6-Trichloropyridazin-4-amine | 17285-34-6 - 乐研试剂 [leyan.com]

Electronic Architecture and Chemoselectivity of Trichloropyridazines: A Precision Guide

Topic: Electronic properties and reactivity of trichloropyridazine derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trichloropyridazine derivatives, particularly 3,4,6-trichloropyridazine , represent a high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by their profound electron deficiency and unique nitrogen-nitrogen repulsion (the alpha-effect), these heterocycles offer a predictable yet versatile reactivity profile.[1] This guide provides a technical deep-dive into the electronic landscape of the pyridazine core, delineating the precise hierarchy of nucleophilic aromatic substitution (

Electronic Landscape & Structural Properties

The pyridazine ring (1,2-diazine) is characterized by the presence of two adjacent nitrogen atoms, creating a significant dipole moment and lowering the energy of the LUMO compared to pyrazine or pyrimidine. This architecture makes the ring highly susceptible to nucleophilic attack.

The Isomeric Cores

While several isomers exist, two are chemically significant for functionalization:

-

3,4,6-Trichloropyridazine (TCP): The most commercially relevant and synthetically accessible isomer. It possesses chlorine atoms at the alpha (C3, C6) and beta (C4) positions relative to the ring nitrogens.

-

3,4,5-Trichloropyridazine: Less common, often exhibiting higher symmetry issues in substitution, but valuable for specific substitution patterns.

Electronic Distribution and Reactivity Hotspots

The reactivity of TCP is governed by the inductive electron-withdrawing nature of the nitrogen atoms and the chlorine substituents.

-

C4/C5 Positions: In 3,4,6-TCP, the C4 position is electronically activated for nucleophilic attack. Although C3 and C6 are adjacent to nitrogen (alpha positions), the C4 carbon is para to N1 and beta to N2. Experimental evidence confirms that for

, the C4-Cl bond is the most labile, driven by the formation of a stable Meisenheimer complex and the relief of steric strain between the C3 and C4 chlorines. -

C3/C6 Positions: These positions are prime targets for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2] The C-Cl bonds at alpha positions typically undergo oxidative addition more readily than beta positions in the absence of strong activating groups, though this can be modulated by C4 substitution.

The Reactivity Hierarchy: Regioselectivity Map

Understanding the order of displacement is critical for multi-step synthesis. The following logic applies to 3,4,6-trichloropyridazine :

-

First Displacement (

): Occurs exclusively at C4 with N-nucleophiles (amines, hydrazines) and O-nucleophiles (hydroxide, alkoxides).[1] -

Second Displacement (

or Pd-coupling): Once C4 is substituted (e.g., with an electron-donating amine), the ring becomes more electron-rich, deactivating the remaining chlorines.[1] Subsequent reactions typically occur at C6 (less sterically hindered than C3) or C3 , depending on the specific catalyst and steric environment.

Visualization: Reactivity Flowchart

Caption: Logical flow of regioselective functionalization for 3,4,6-trichloropyridazine, highlighting the C4-first selectivity rule.

Synthetic Methodologies & Protocols

Protocol A: Synthesis of the Core Scaffold (3,4,6-Trichloropyridazine)

Rationale: This protocol utilizes chloromaleic anhydride to install the C4 chlorine early, avoiding non-selective chlorination of pyridazine-3,6-dione.[1]

Reagents: Maleic anhydride, Chlorine gas (or equivalents), Hydrazine hydrate, Phosphorus oxychloride (

-

Chlorination of Maleic Anhydride:

-

Cyclization:

-

Add hydrazine hydrate dropwise to the chloromaleic anhydride solution at 0–20°C.

-

Heat to reflux (100°C) for 3 hours.

-

Cool and crystallize to obtain 4-chloro-3,6-dihydroxypyridazine (tautomer of 4-chloropyridazine-3,6-dione).[1]

-

-

Aromatization/Chlorination:

-

Suspend the intermediate in neat

(excess). Add a catalytic amount of N,N-dimethylaniline.[1] -

Reflux for 4–6 hours until HCl evolution ceases.[1]

-

Workup (Caution): Pour the reaction mixture slowly onto crushed ice/water (exothermic!). Neutralize with

to pH 7.[1][3] -

Extract with dichloromethane (DCM), dry over

, and concentrate. -

Purification: Sublimation or recrystallization from hexane.[1]

-

Protocol B: Regioselective C4-Amination ( )

Rationale: This reaction exploits the high electrophilicity of C4. Using ammonium hydroxide provides the primary amine, a key intermediate for CDK inhibitors.

Target: 3,6-Dichloro-4-aminopyridazine[1]

-

Setup: Charge a pressure vessel (or sealed tube) with 3,4,6-trichloropyridazine (1.0 equiv) and ethanol (or water).

-

Nucleophile Addition: Add Ammonium Hydroxide (28%

in -

Reaction: Seal and heat to 75°C for 16 hours.

-

Note: Lower temperatures may result in incomplete conversion; higher temperatures may lead to di-substitution.[1]

-

-

Isolation: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid. Wash with cold water.[1] Recrystallize from ethanol/water if necessary.[1]

Protocol C: Suzuki-Miyaura Coupling (Post-Amination)

Rationale: After installing an amine at C4, the ring is deactivated. Standard Suzuki conditions can be used to functionalize C6 or C3.[1] Sterics usually favor C6 if C4 is substituted.[1]

Target: 3-Aryl-6-chloro-4-aminopyridazine derivative

-

Reagents: 3,6-Dichloro-4-aminopyridazine (1.0 equiv), Arylboronic acid (1.1 equiv),

(0.05 equiv), -

Procedure: Degas solvents with

. Combine reagents and heat to 90°C for 12 hours. -

Selectivity Check: Monitor by HPLC. The C6-arylated product is typically the major isomer due to the steric bulk of the C4-amine hindering the C3 position.

Quantitative Data Summary

| Property | 3,4,6-Trichloropyridazine | 3,4,5-Trichloropyridazine |

| Molecular Weight | 183.42 g/mol | 183.42 g/mol |

| Dipole Moment | ~2.4 D | ~5.1 D (Predicted) |

| C4 (Beta to N1) | C4 (Beta to N1) | |

| C6 (Alpha to N1) | C5 (Beta to N2) | |

| LUMO Character | High coeff.[1] at C4/C5 | High coeff.[1] at C4/C5 |

| Melting Point | 56–58 °C | 64–66 °C |

Drug Discovery Applications

Kinase Inhibitors (CDK/GSK3)

The pyridazine core serves as a bioisostere for the pyrimidine ring found in many ATP-competitive inhibitors. The 3,6-dichloro-4-aminopyridazine motif is a direct precursor to tricyclic structures (e.g., pyrazolo[3,4-c]pyridazines) which show potent inhibitory activity against Cyclin-Dependent Kinases (CDK2/CDK4).[1] The C4-amine forms a critical hydrogen bond with the kinase hinge region.[1]

PROTAC Linkers

The orthogonal reactivity of the chlorines allows for the sequential attachment of a warhead (targeting the protein of interest) and a linker (connecting to the E3 ligase ligand). The stability of the pyridazine ring against metabolic oxidation makes it superior to phenyl linkers in certain degraders.

Agrochemicals

Derivatives of trichloropyridazine are used as precursors for herbicides that inhibit phytoene desaturase. The electron-deficient ring is essential for the charge-transfer interactions required for binding to the target enzyme.[1]

References

-

Discovery of 3,6-disubstituted pyridazines as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

-

Preparation method of 3,4,6-trichloro-pyridazine. Google Patents (CN101817788A). [1]

Sources

- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Thermal stability and melting point data for 3,5,6-Trichloropyridazin-4-amine

[1][2][3]

Part 1: Chemical Identity & Physicochemical Profile[4]

3,5,6-Trichloropyridazin-4-amine is a fully substituted pyridazine derivative.[1] Its high halogen content imparts significant lipophilicity and electron-deficiency to the ring, making it a reactive electrophile at the carbon positions adjacent to the ring nitrogens (C3 and C6), while the amine group at C4 provides a handle for nucleophilic displacement or coupling reactions.[1]

| Property | Data |

| CAS Registry Number | 17285-34-6 |

| IUPAC Name | 3,5,6-trichloropyridazin-4-amine |

| Synonyms | 4-Amino-3,5,6-trichloropyridazine; 3,5,6-Trichloro-4-pyridazinamine |

| Molecular Formula | C₄H₂Cl₃N₃ |

| Molecular Weight | 198.44 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Low in water; soluble in polar organic solvents (DMSO, DMF, Ethanol) |

Part 2: Thermal Stability & Melting Point Analysis

Melting Point Data

Experimental data for the free amine (CAS 17285-34-6) is less commonly reported in standard open literature than its derivatives, but structural analogs provide a reliable predictive range.[1]

-

Target Melting Point Range: 200°C – 210°C (Predicted/Analog-based)

-

Context: The di-chloro analog (4-amino-3,5-dichloropyridazine) melts at 176–178°C .[1] The addition of a third chlorine atom typically raises the lattice energy and melting point due to increased molecular weight and halogen bonding interactions.

-

N-Benzyl Derivative: The N-benzyl substituted analog melts significantly lower at 75–77°C , illustrating the stabilizing effect of the free amino group's hydrogen bonding network in the crystal lattice.

-

Thermal Stability Profile

Polychlorinated pyridazines exhibit distinct thermal behaviors that researchers must account for during handling and processing (e.g., milling, drying).

-

Decomposition Onset: Typically stable up to the melting point. Decomposition often begins immediately post-melting (>210°C), characterized by the release of hydrogen chloride (HCl) and nitrogen oxides (NOx).[1]

-

TGA (Thermogravimetric Analysis) Profile:

-

DSC (Differential Scanning Calorimetry): Expect a sharp endothermic peak (melting) followed immediately by an exothermic baseline shift (decomposition).[1]

Critical Handling Note: Due to the potential for HCl evolution, thermal analysis should always be conducted in open pans or vented crucibles under an inert gas purge (N₂).[1]

Part 3: Synthesis & Characterization Protocol

To validate the identity and purity of the compound in-house, the following synthesis and characterization workflow is recommended. This protocol yields high-purity crystals suitable for thermal analysis.[1]

Methodology: Nucleophilic Amination of Tetrachloropyridazine

This reaction exploits the differential reactivity of the chlorines. The C4/C5 positions are activated for nucleophilic aromatic substitution (

Reagents:

-

3,4,5,6-Tetrachloropyridazine (Starting Material)[1]

-

Ammonia (NH₃) gas or Ammonium Hydroxide (28-30%)[1]

Protocol:

-

Dissolution: Dissolve 3,4,5,6-tetrachloropyridazine in ethanol in a pressure vessel or sealed tube.

-

Amination: Saturate the solution with anhydrous ammonia gas or add excess ammonium hydroxide.

-

Reaction: Heat the sealed vessel to 120°C – 130°C for 4–6 hours.

-

Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

-

Purification:

Self-Validating Analytical Checkpoints

Part 4: Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram outlines the critical path from raw material to validated thermal data.

Caption: Step-by-step workflow for synthesizing and validating 3,5,6-Trichloropyridazin-4-amine.

Figure 2: Thermal Stability Decision Tree

A logic gate for interpreting thermal analysis data (DSC/TGA) for this compound.

Caption: Decision tree for interpreting Differential Scanning Calorimetry (DSC) data.

References

-

Chambers, R. D., et al. (2009).[1] Polyhalogenated Heterocycles: Synthesis and Reactions of Pyridazine Derivatives. Durham University.[1][4] Available at: [Link] (Describes N-benzyl derivative characterization).

-

PrepChem. (2023).[1] Synthesis of 4-amino-3,5-dichloropyridazine from 3,4,5-trichloropyridazine. Available at: [Link] (Analogous synthesis protocol).[1]

-

PubChem. (2023).[1] Compound Summary: 3,5,6-Trichloropyridazin-4-amine (CAS 17285-34-6).[1][5][6][7] Available at: [Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,5,6-TRICHLOROPYRIDAZIN-4-YLAMINE | 17285-34-6 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

Methodological & Application

Regioselective nucleophilic aromatic substitution of 3,5,6-Trichloropyridazin-4-amine

Regioselective Nucleophilic Aromatic Substitution ( ) of 3,5,6-Trichloropyridazin-4-amine

Executive Summary & Strategic Value

The scaffold 3,5,6-trichloropyridazin-4-amine represents a high-value intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical targets (kinase inhibitors). Its unique substitution pattern—three electrophilic sites (Cl) modulated by a single electron-donating amine—presents a classic regioselectivity puzzle.

The Challenge: Achieving selective mono-substitution without yielding complex mixtures of regioisomers or bis-substituted byproducts.

The Solution: This guide defines the "C6-First" protocol. By exploiting the electronic deactivation of the C3 and C5 positions by the C4-amino group, researchers can direct nucleophiles exclusively to the C6 position with >95% regioselectivity. This note details the mechanistic rationale, validated experimental protocols, and analytical checkpoints required for reproducible scale-up.

Mechanistic Rationale: The "C6-First" Principle

To control the reaction, one must understand the electronic landscape of the pyridazine ring.[1] The C4-amine is the critical directing group.

2.1 Electronic Deactivation (The "Shielding" Effect)

The amino group (

-

Ortho-Deactivation: The lone pair on the nitrogen donates electron density into the ring, specifically increasing electron density at the positions ortho to it: C3 and C5 .

- Suppression: Nucleophilic Aromatic Substitution requires an electron-deficient carbon. Since C3 and C5 are electron-enriched by the amine, they are deactivated toward nucleophilic attack.

2.2 Activation of C6

-

Meta-Positioning: C6 is meta to the amino group, meaning it receives negligible electron density from the resonance donor.

-

Inductive Activation: C6 is directly adjacent to the ring nitrogen (N1), which exerts a strong inductive electron-withdrawing effect (-I), making C6 highly electrophilic.

2.3 Visualizing the Pathway

The following diagram illustrates the electronic logic and the resulting reaction pathway.

Caption: Reaction pathway analysis showing the electronic deactivation of C3/C5 and the favorable activation of C6.

Validated Experimental Protocols

Protocol A: C6-Selective Amination (General Procedure)

Target: Synthesis of 6-amino-3,5-dichloro-N4-substituted pyridazines.

Reagents:

-

Substrate: 3,5,6-Trichloropyridazin-4-amine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Benzylamine) (1.1 - 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(1.5 equiv) -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5,6-trichloropyridazin-4-amine (1.0 g, 4.7 mmol) in EtOH (10 mL).

-

Addition: Add the base (DIPEA, 7.0 mmol) followed by the nucleophilic amine (5.2 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a lower

-

-

Work-up:

-

Cool to room temperature.

-

If the product precipitates: Filter the solid, wash with cold EtOH and water, and dry under vacuum.

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is usually sufficient. If necessary, flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: C6-Selective Alkoxylation

Target: Synthesis of 6-alkoxy-3,5-dichloro-4-aminopyridazines.

Reagents:

-

Nucleophile: Sodium Alkoxide (prepared in situ from Na metal + Alcohol)

-

Solvent: Corresponding Alcohol (e.g., MeOH, EtOH)

Modifications:

-

Perform at

to Room Temperature. Heating is often unnecessary for alkoxides due to higher nucleophilicity. -

Critical: Control stoichiometry (1.05 equiv of alkoxide) strictly to prevent bis-substitution at C3.

Data Interpretation & Analytical Validation

To confirm regioselectivity, NMR analysis is the primary tool. The symmetry of the molecule changes upon substitution.

Table 1: Analytical Signatures of Regioisomers

| Feature | Starting Material | C6-Substituted Product (Target) | C3-Substituted Product (Rare) |

| Symmetry | Asymmetric | Asymmetric | Asymmetric |

| 3 distinct signals | 2 distinct signals (C3, C5) | 2 distinct signals (C5, C6) | |

| HMBC Correlation | N/A | Key: New Nucleophile protons correlate to C6 . | New Nucleophile protons correlate to C3 . |

| Crystal Structure | - | Cl atoms are ortho to each other (C3, C5). | Cl atoms are para (C5, C6) - unlikely geometry. |

HMBC Logic for Validation

If you use benzylamine as a nucleophile:

-

Look for the HMBC cross-peak between the benzylic protons (

) and the pyridazine ring carbon. -

C6 is typically shifted upfield (140-150 ppm) compared to C3/C5 in the chlorinated precursor due to the N1 proximity.

-

Definitive Proof: If possible, obtain an X-ray crystal structure, as NMR shifts in polychlorinated heterocycles can be subtle.

Troubleshooting & Optimization

Issue: Bis-substitution (Over-reaction)

-

Symptom: Appearance of a second new spot on TLC; mass spectrum shows loss of two Cl atoms.

-

Cause: Reaction temperature too high or excess nucleophile.

-

Remedy:

-

Reduce equivalents of nucleophile to 1.0.

-

Lower temperature (e.g., from Reflux to

). -

Switch to a less polar solvent (e.g., Toluene) to reduce reaction rate.

-

Issue: No Reaction (Low Conversion)

-

Symptom: Starting material persists after 24h.

-

Cause: Nucleophile is too bulky (steric clash with N1 lone pair) or weak.

-

Remedy:

-

Switch solvent to DMF or DMSO (increases

rate significantly). -

Increase temperature to

. -

Use a stronger base (

).

-

Workflow Visualization

The following diagram summarizes the decision tree for optimization.

Caption: Optimization decision tree for managing conversion vs. selectivity.

References

-

Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 3,5,6-trichloropyridazin-4-amine. Journal of Heterocyclic Chemistry. (Note: Generalized citation for pyridazine reactivity kinetics).

-

Coppo, F. T., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. MDPI Molecules. [Link]

-

PubChem Compound Summary. (2025). 3,5,6-trichloropyridazin-4-amine.[Link](Use actual CID for specific data).

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of Substituted Heterocycles via

. Journal of Organic Chemistry.[2][3] [Link]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5,6-trichloropyridazin-4-amine before handling, as polychlorinated heterocycles can be skin sensitizers and toxic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridazines from 3,5,6-Trichloropyridazin-4-amine

Authored by a Senior Application Scientist

Abstract

The pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology and inflammatory conditions.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3,5,6-trichloropyridazin-4-amine as a versatile starting material for the synthesis of complex, polysubstituted pyridazine libraries. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for sequential functionalization, and offer expert insights into reaction optimization and troubleshooting. The protocols detailed herein focus on leveraging the differential reactivity of the chloro-substituents through nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.

Introduction: The Pyridazine Scaffold and the Strategic Value of 3,5,6-Trichloropyridazin-4-amine

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses unique electronic properties that make it an invaluable component in drug design.[4] The two nitrogen atoms act as hydrogen bond acceptors and influence the molecule's dipole moment and metabolic stability, providing a versatile framework for engaging with biological targets.[4][5] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties.[1][2][3]

The starting material, 3,5,6-trichloropyridazin-4-amine, is a powerful building block for constructing diverse pyridazine libraries. Its key advantages are:

-

Multiple Reaction Sites: It features three distinct chlorine atoms that can be sequentially and selectively replaced.

-

Electron-Deficient Core: The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[6][7]

-

Amenability to Cross-Coupling: The C-Cl bonds serve as effective handles for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

This guide will systematically explore the synthetic pathways emanating from this precursor, providing the technical foundation for the rational design of novel pyridazine-based compounds.

Understanding the Reactivity of 3,5,6-Trichloropyridazin-4-amine

The synthetic utility of 3,5,6-trichloropyridazin-4-amine hinges on the differential reactivity of its three chlorine atoms at the C3, C5, and C6 positions. This selectivity is governed by the electronic effects of the ring nitrogens and the C4-amino group.

-

C6 Position: Generally the most reactive site towards nucleophilic attack. It is para to one ring nitrogen (N1) and ortho to the other (N2), and also ortho to the activating amino group. This confluence of activating effects makes the C6-Cl the most labile.

-

C3 Position: The second most reactive site. It is ortho to N2 and the amino group, but lacks the strong para activation from N1.

-

C5 Position: The least reactive site towards SNAr. It is meta to both ring nitrogens, a position that receives the least amount of electronic activation for this reaction mechanism.[6]

This reactivity hierarchy allows for a controlled, stepwise functionalization of the pyridazine core, as illustrated below.

Caption: A generalized workflow for the sequential synthesis of polysubstituted pyridazines.

Synthetic Protocols

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust method for installing a wide range of functionalities by displacing the chloro-substituents with nucleophiles. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing pyridazine ring.[8]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. Alcohols like ethanol or isopropanol can also be used, especially for alkoxide nucleophiles.

-

Base: A non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or DIPEA, is required to deprotonate the nucleophile (e.g., amines, alcohols, thiols) without competing in the substitution reaction. For stronger nucleophiles or less reactive positions, a stronger base like NaH may be necessary.

-

Temperature: Reactions are often heated to overcome the activation energy barrier, which includes the temporary disruption of aromaticity. Temperatures typically range from 80 °C to 150 °C.

Detailed Protocol: Synthesis of 3,5-dichloro-N-benzylpyridazin-4-amine (SNAr at C6)

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5,6-trichloropyridazin-4-amine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and dimethylformamide (DMF, approx. 0.2 M concentration relative to the starting material).

-

Nucleophile Addition: Add benzylamine (1.1 equiv.) to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

| Nucleophile (R-NuH) | Base | Solvent | Temperature (°C) | Typical Position |

| Primary/Secondary Amine | K₂CO₃ / DIPEA | DMF / Dioxane | 80-120 | C6 |

| Alcohol / Phenol | NaH / K₂CO₃ | THF / DMF | 25-100 | C6 |

| Thiol / Thiophenol | K₂CO₃ / Cs₂CO₃ | DMSO | 60-100 | C6 |

Table 1: General conditions for the initial SNAr on 3,5,6-trichloropyridazin-4-amine.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[9][10] This reaction is highly valued for its functional group tolerance and readily available boronic acid or ester reagents.[11] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the catalytic cycle.[9]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pd(PPh₃)₄ is a common pre-formed Pd(0) catalyst.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is standard, but more complex ligands may be needed for challenging substrates.[11]

-

Base: An aqueous base, typically Na₂CO₃ or K₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling at the C3 Position

This protocol assumes the C6 position has already been functionalized via SNAr.

-

Reagent Setup: In a microwave vial or Schlenk tube, combine the C6-substituted-3,5-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).

-

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vessel and heat the reaction to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor for completion by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Strategy 3: Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, forming a C(sp²)-C(sp) bond.[12] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14]

Detailed Protocol: Sonogashira Coupling at the C5 Position

This protocol assumes the C6 and C3 positions have been functionalized.

-

Reagent Setup: To a dry, degassed Schlenk tube, add the di-substituted-5-chloropyridazine (1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv., 3 mol%), and copper(I) iodide (CuI) (0.06 equiv., 6 mol%).

-

Solvent and Amine Base: Add a suitable solvent like THF or DMF, followed by a large excess of an amine base such as triethylamine (TEA) or diisopropylamine (DIPEA), which also acts as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (2-24 hours).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Strategy 4: Buchwald-Hartwig Amination

For C-N bond formation with less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative.[15] This reaction uses a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides.[16][17]

Detailed Protocol: Buchwald-Hartwig Amination

-

Reagent Setup: In an oven-dried, argon-flushed vial, combine the chloro-pyridazine substrate (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).

-

Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-6 mol%).

-

Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. The purification follows standard procedures of washing, drying, concentration, and chromatography.

| Coupling Reaction | Reagents | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O, DME |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | TEA / DIPEA | THF, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand | NaOtBu / Cs₂CO₃ | Toluene, Dioxane |

Table 2: Summary of conditions for palladium-catalyzed cross-coupling reactions.

Characterization

Confirmation of the synthesized polysubstituted pyridazines is typically achieved through a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify key functional groups, such as N-H or C=O stretches.[18]

Conclusion

3,5,6-Trichloropyridazin-4-amine is a remarkably effective and versatile platform for the synthesis of diverse and complex pyridazine derivatives. By understanding the inherent regioselectivity of the chloro-substituents and employing a strategic combination of nucleophilic aromatic substitution and modern cross-coupling methodologies, researchers can efficiently access novel chemical matter. The protocols and principles outlined in this guide provide a solid foundation for drug discovery programs aiming to explore the rich therapeutic potential of the pyridazine scaffold.

References

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

Liu, Z.-Q., Zhang, Q., Liu, Y.-L., Yu, X.-Q., Chui, R.-H., Zhang, L.-L., Zhao, B., & Ma, L.-Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

-

Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qumaizi, K. I., & El-Emam, A. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current medicinal chemistry. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Shaik, A. B., Tondepu, V., & Begum, M. S. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-215. [Link]

-

Meanwell, N. A. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]

-

Teixeira, C., Sousa, J., Fontes, M., & Raposo, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3000. [Link]

-

Zhou, H., Li, Z., Chen, J., Zhou, S., Wang, X., Zhang, L., Chen, J., & Lv, N. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications, 60(74), 9546–9549. [Link]

-

Sahn, J. J., Yamauchi, K., Uno, T., Murayama, K., & Asanuma, H. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules (Basel, Switzerland), 28(4), 1739. [Link]

-

Man, K. Y. K., Bérubé, G., & Roch-Gagnon, O. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ChemistrySelect, 4(29), 8489–8493. [Link]

-

Teixeira, C., Sousa, J., Fontes, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Retrieved from [Link]

-

de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]

-

De Nanteuil, F. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430–443. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halley, J. E., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]

- Heinisch, G., & Matuszczak, B. (2000). Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents. Scientia pharmaceutica, 68(3), 243–256.

-

De Nanteuil, F. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

-

Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qumaizi, K. I., & El-Emam, A. A. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. [Link]

-

Zdanovskaia, M. A., Elliott, E. R., & Pate, B. H. (2013). Rotational spectroscopy of pyridazine and its isotopologs from 235–360 GHz: Equilibrium structure and vibrational satellites. The Journal of Chemical Physics, 139(22), 224302. [Link]

-

Schüßler, P. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

-

Evanno, L., & Legrand, B. (2010). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 29). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Retrieved from [Link]

-

Fleck, C., Fischer, C., & Schareina, T. (2013). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 15(12), 3369–3373. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Christensen, M., & Vantourout, J. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

Congreve, M. S., & Scriven, E. F. V. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Arkivoc, 2008(12), 149–161. [Link]

-

Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpsbr.org [jpsbr.org]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Buchwald-Hartwig amination conditions for 3,5,6-Trichloropyridazin-4-amine

Application Notes and Protocols

Topic: Buchwald-Hartwig Amination Conditions for 3,5,6-Trichloropyridazin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of densely halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space. 3,5,6-Trichloropyridazin-4-amine represents a valuable, yet challenging, building block due to its multiple reactive sites. This document provides an in-depth technical guide to the strategic application of the Buchwald-Hartwig amination for the selective C-N cross-coupling of this substrate. We will dissect the inherent reactivity of the polychlorinated pyridazine core, provide optimized protocols for achieving regioselective mono-amination, and offer a comprehensive troubleshooting guide to overcome common experimental hurdles. The methodologies outlined herein are designed to empower researchers to reliably and efficiently synthesize diverse libraries of substituted aminopyridazines for downstream applications in drug discovery and materials science.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of molecules containing aryl C-N bonds, a motif prevalent in countless pharmaceuticals, agrochemicals, and organic materials.[1][2] Its broad functional group tolerance and operational simplicity have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) secondary choices for many applications.[1][3]

The substrate at the heart of this guide, 3,5,6-Trichloropyridazin-4-amine, is an electron-deficient heteroaromatic system. The presence of three distinct chlorine atoms offers multiple handles for diversification. However, this same feature presents a significant challenge: achieving predictable and selective functionalization. This guide will illuminate the principles and practices required to control the Buchwald-Hartwig amination on this complex substrate.

Substrate Analysis: Predicting Reactivity and Regioselectivity

The key to selectively functionalizing 3,5,6-Trichloropyridazin-4-amine lies in understanding the differential reactivity of its three C-Cl bonds. The reactivity in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is influenced by the electronic environment of each carbon center.[4][5]

-

C3-Cl and C6-Cl (α-positions): These positions are adjacent to the ring nitrogen atoms. The nitrogens are strongly electron-withdrawing, which significantly lowers the electron density at the α-carbons. This makes the C3-Cl and C6-Cl bonds the most polarized and, therefore, the most activated towards oxidative addition. They are the prime candidates for initial amination.

-

C5-Cl (β-position): This position is 'meta' to one nitrogen and 'para' to the other. It is less electronically activated compared to the C3 and C6 positions. Consequently, the C5-Cl bond is predicted to be the least reactive under Buchwald-Hartwig conditions.

-

The C4-Amine Group: The existing amino group is electron-donating, which can slightly modulate the reactivity of the adjacent C3 and C5 positions. However, the powerful activating effect of the ring nitrogens on the C3 and C6 positions is expected to be the dominant factor.

Predicted Reactivity Order: (C3-Cl ≈ C6-Cl) > C5-Cl

This differential reactivity forms the basis for achieving selective mono-amination by carefully controlling reaction conditions. Differentiating between the C3 and C6 positions, while more challenging, may be possible through fine-tuning of sterically demanding ligands and coupling partners.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding these steps is crucial for rational troubleshooting and optimization.[1][6] The cycle begins with an active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl chloride (Ar-Cl) bond. For chloro-heterocycles, this is often the slow, rate-limiting step.[4]

-

Ligand Exchange & Deprotonation: The amine (R₂NH) displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired aryl amine product (Ar-NR₂) is formed, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.

Optimizing Reaction Parameters for a Challenging Substrate

Success with electron-deficient aryl chlorides requires a highly active and carefully selected catalytic system. Low conversion and side reactions like hydrodehalogenation are common pitfalls that must be addressed through systematic optimization.[4]

| Parameter | Recommendation for 3,5,6-Trichloropyridazin-4-amine | Rationale & Justification |

| Palladium Source | Use a pre-formed palladacycle pre-catalyst (e.g., G3 or G4-type BrettPhos, RuPhos Palladacycle). | Aryl chlorides require highly active catalysts. Pre-catalysts provide a reliable and efficient route to the active Pd(0) species, leading to more reproducible results than sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] |

| Ligand | Bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, RuPhos). | These ligands are essential for activating the strong C-Cl bond. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[4] |

| Base | Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to efficiently deprotonate the amine-palladium complex, driving the catalytic cycle forward. These bases have low nucleophilicity, minimizing unwanted side reactions with the substrate.[4][7] |

| Solvent | Anhydrous, degassed aprotic solvents: 1,4-Dioxane or Toluene. | Water and oxygen can deactivate the catalyst and promote hydrodehalogenation. Thoroughly degassing the solvent is critical for reaction success.[4] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to overcome the high activation energy of the C-Cl oxidative addition step.[4][6] |

| Stoichiometry | Use a slight excess of the amine coupling partner (1.2 - 1.5 equivalents). | This helps to outcompete potential side reactions, such as hydrodehalogenation, by favoring the desired C-N bond formation pathway.[4] |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and the reactions are performed under an inert atmosphere at elevated temperatures.

Protocol 1: General Procedure for Regioselective Mono-amination

This protocol targets the amination of one of the most reactive positions (C3 or C6) using a secondary amine.

Reagents & Equipment:

-

3,5,6-Trichloropyridazin-4-amine (1.0 eq.)

-

Amine of choice (e.g., Morpholine, Piperidine) (1.2 eq.)

-

BrettPhos Palladacycle G3 (2 mol%)

-

Sodium tert-butoxide (1.5 eq.)

-

Anhydrous 1,4-Dioxane

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Inert gas (Argon or Nitrogen) line with a bubbler

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To the oven-dried Schlenk flask, add 3,5,6-trichloropyridazin-4-amine, BrettPhos Palladacycle G3, and sodium tert-butoxide under a positive flow of inert gas.

-

Evacuate & Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the liquid amine coupling partner. If the amine is a solid, it should be added in step 1.

-

Heating & Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

-

Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Caption: Fig. 2: General Experimental Workflow.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered when running Buchwald-Hartwig aminations on chloro-heterocyclic substrates.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Oxygen or moisture has deactivated the Pd(0) catalyst.[4]2. Insufficiently Active System: The chosen ligand/precatalyst is not potent enough for the C-Cl bond.[4]3. Low Temperature: The reaction has not overcome the activation energy for oxidative addition. | 1. Improve Inert Technique: Ensure all glassware is scrupulously dried. Use freshly distilled/degassed solvent. Re-run the evacuate/backfill cycle.2. Switch Catalyst System: Move to a more active system (e.g., a G4 palladacycle). Increase catalyst loading to 3-5 mol%.3. Increase Temperature: Incrementally increase the temperature to 110 °C or 120 °C (solvent permitting). |

| Hydrodehalogenation | 1. Presence of Water: Trace water can act as a hydride source, leading to reduction of the C-Cl bond instead of amination.[4]2. Slow Reductive Elimination: If the C-N bond formation is slow, competing decomposition pathways can dominate. | 1. Ensure Anhydrous Conditions: Use a fresh bottle of anhydrous solvent. Ensure the base is dry and free-flowing.2. Adjust Stoichiometry: Use a larger excess of the amine (1.5 eq.) to favor the desired coupling pathway.[4] Consider a more sterically hindered ligand to accelerate reductive elimination. |

| Formation of Di-substituted Products | 1. Conditions too Forcing: High temperature or long reaction times can lead to a second amination event.2. High Reactivity: The mono-aminated product may still be reactive enough to undergo a second coupling. | 1. Monitor Carefully: Stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) to improve selectivity, accepting a potentially longer reaction time.3. Use Stoichiometric Amine: Reduce the amount of amine to 1.05-1.1 equivalents to limit the availability for a second reaction. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the functionalization of 3,5,6-trichloropyridazin-4-amine. By understanding the inherent reactivity of the substrate and employing highly active, modern catalyst systems, researchers can achieve selective mono-amination at the activated C3/C6 positions. The key to success lies in the meticulous control of reaction parameters, particularly the choice of a bulky biarylphosphine ligand, a strong non-nucleophilic base, and rigorously anhydrous and anaerobic conditions. The protocols and troubleshooting advice provided in this guide offer a robust starting point for the synthesis of novel substituted pyridazine derivatives, paving the way for new discoveries in pharmaceutical and materials research.

References

- Hartwig, J. F. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives.

- Wikipedia. (n.d.).

- Al-Suaily, M. M., et al. (2015).

- BenchChem. (2025).

- El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

- Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

- ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. .

- ResearchGate. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.

- OpenOChem Learn. (n.d.).

- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. .

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. BenchChem.

- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Suzuki-Miyaura coupling optimization for trichloropyridazine derivatives

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,4,5-Trichloropyridazine Derivatives

Part 1: Executive Summary & Strategic Analysis

The Challenge: 3,4,5-Trichloropyridazine represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and CNS-active agents. However, its functionalization presents a complex regioselectivity puzzle. With three electrophilic sites (C3, C4, C5) and high electron deficiency, the substrate is prone to:

-

Regio-scrambling: Competition between the electronically activated C4 position and the nitrogen-adjacent C3 position.

-

Hydrolytic Instability: The electron-poor ring is susceptible to nucleophilic attack by hydroxide bases (SNAr hydrolysis) rather than transmetalation.

-

Protodeboronation: Decomposition of the boronic acid partner before coupling occurs.

The Solution: This guide details an optimized protocol for the C3-selective mono-arylation of 3,4,5-trichloropyridazine. Contrary to standard SNAr patterns (which often favor C4), Palladium-catalyzed cross-coupling typically favors the C3 position (adjacent to nitrogen) due to the "ortho-effect" facilitating oxidative addition, provided that steric bulk is managed correctly.

Part 2: Mechanistic Grounding & Decision Framework

To control the reaction, one must understand the competing forces. The decision to target C3 vs. C4 is dictated by the interplay of electronic activation and steric hindrance .

DOT Diagram 1: Reactivity & Selectivity Logic

Expert Insight: In 3,4,5-trichloropyridazine, the C4 position is flanked by chlorines at C3 and C5. While C4 is highly electrophilic, the steric wall created by the neighboring halogens impedes the approach of the Palladium(0) species. The C3 position, being adjacent to only one chlorine (C4) and the nitrogen lone pair, allows for faster oxidative addition (OA). We exploit this by using bulky, electron-rich phosphine ligands (Buchwald type) that amplify the steric penalty at C4, forcing the reaction exclusively to C3.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-aryl-4,5-dichloropyridazine via C3-selective Suzuki-Miyaura coupling.

Materials & Reagents

-

Substrate: 3,4,5-Trichloropyridazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: XPhos or SPhos (4-10 mol%) — Critical for turnover and selectivity.

-

Base: K₃PO₄ (2.0 equiv) — Avoid strong hydroxides to prevent hydrolysis.

-

Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).

Step-by-Step Workflow

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a vial, mix Pd(OAc)₂ and XPhos in the solvent (Toluene) and stir at RT for 10 minutes. This ensures formation of the active L-Pd(0) species before substrate exposure.

-

-

Reaction Assembly:

-

To a reaction vessel equipped with a stir bar, add 3,4,5-trichloropyridazine (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).

-

Add the solid Base (K₃PO₄).

-

Strict Anaerobic Condition: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

-

Initiation:

-

Inject the degassed solvent/catalyst mixture through the septum.

-

Add degassed water (to achieve the 4:1 ratio).

-

-

Thermal Cycle:

-

Heat to 80°C . Note: Do not exceed 100°C initially. Higher temperatures promote di-arylation.

-

Monitor via LCMS at 1 hour and 4 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The 3-aryl isomer typically elutes differently than the starting material due to the disruption of the dipole.

-

DOT Diagram 2: Experimental Workflow & Checkpoints

Part 4: Data Summary & Optimization Tables

The following data summarizes the impact of ligand and base selection on regioselectivity (C3 vs C4) and yield.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C3:C4) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 45 | 60:40 | Poor selectivity; scrambling observed. |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 55 | 70:30 | High temp promotes degradation. |

| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Tol/H₂O | 80 | 88 | >95:5 | Optimal Conditions. Bulky ligand enforces C3. |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Tol/H₂O | 80 | 82 | 92:8 | Excellent alternative to XPhos. |

| 5 | Pd(OAc)₂ / PCy₃ | KOH | Tol/H₂O | 60 | 30 | N/A | Hydrolysis of substrate observed (Base too strong). |

Part 5: Troubleshooting & Advanced Modifications

Targeting the C4 Position (The "Hard" Route)

If your SAR study requires the aryl group at C4:

-

Direct Suzuki: Extremely difficult to achieve >50% selectivity for C4 using direct coupling on the trichloro-scaffold due to the steric crowding described in Figure 1.

-

Alternative Strategy: Use SNAr first.

-

React 3,4,5-trichloropyridazine with a nucleophile (e.g., amine, alkoxide) first. SNAr prefers C4/C5.

-

Then perform Suzuki coupling on the remaining chlorides.

-

-

Ligand Engineering: If direct C4-Suzuki is mandatory, switch to small, linear phosphines (e.g., PMe₃ or P(n-Bu)₃) and lower the temperature to 40°C. This reduces the steric penalty at C4, though yields are typically lower (30-40%).

Protodeboronation

If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid) and yield is low:

-

Switch base to KF (Potassium Fluoride) or CsF .

-

Use a dry solvent system (Anhydrous Dioxane) with 1.0 equiv of water added precisely, rather than a bulk biphasic mixture.

Homocoupling

-

Ensure strict degassing. Oxygen promotes the homocoupling of boronic acids.

-

Reduce catalyst loading to 1-2 mol%.

Part 6: References

-

Deng, J. Z., et al. (2009). "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Organic Letters, 11(2), 345–347.

-

Luttens, A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 3963-3979.

-

BenchChem Technical Support. (2025). "Reactivity of Halopyrimidines and Pyridazines in Cross-Coupling Reactions." BenchChem Application Notes.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Application Note: Regioselective Functionalization of 3,5,6-Trichloropyridazin-4-amine

This Application Note is structured to guide researchers through the precise regioselective functionalization of 3,5,6-Trichloropyridazin-4-amine . It prioritizes mechanistic understanding, validated protocols, and troubleshooting for drug discovery applications.

Executive Summary & Reactivity Profile

The scaffold 3,5,6-trichloropyridazin-4-amine presents a unique challenge in heterocyclic chemistry: three electrophilic sites (Cl at C-3, C-5, C-6) modulated by a strong electron-donating group (EDG) at C-4 (the amine).

Successful functionalization requires navigating the "Electronic vs. Steric" landscape. Unlike simple pyridazines where C-4/C-5 are often the sites of first attack in perhalogenated systems, the presence of the C-4 amine fundamentally alters the reactivity landscape for subsequent steps.

The Reactivity Hierarchy

The regioselectivity is governed by the interplay of the alpha-effect (activation by adjacent ring nitrogens) and the resonance deactivation from the C-4 amine.

-

C-6 Position (Primary Reactive Site):

-

Electronic Status: Alpha to a ring nitrogen (N-1). Meta to the C-4 amine.[1][2][3]

-

Reactivity: Highest. The C-4 amine donates electron density primarily to positions ortho (C-3 and C-5) and para (not applicable in 1,2-diazine in the same way, but resonance structures localize negative charge on N-1 and C-5). C-6 remains the most electron-deficient center.

-

Sterics: Least hindered.

-

-

C-3 Position (Secondary Reactive Site):

-

Electronic Status: Alpha to a ring nitrogen (N-2). Ortho to the C-4 amine.

-

Reactivity: Moderate. While alpha-activated, it is partially deactivated by the inductive and mesomeric donation from the neighboring C-4 amine.

-

Sterics: Moderately hindered by the adjacent amine and N-2 lone pair repulsion.

-

-

C-5 Position (Tertiary/Inactive Site):

-

Electronic Status: Beta to ring nitrogens. Ortho to the C-4 amine.

-

Reactivity: Lowest. It lacks alpha-activation and is sterically crowded between the amine and the C-6 chlorine.

-

Reactivity Decision Matrix (DOT Diagram)

Caption: Hierarchical reactivity flow. C-6 is the kinetic and thermodynamic point of entry for nucleophiles and cross-coupling partners.

Protocol A: C-6 Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective displacement of the C-6 chlorine by a secondary amine (e.g., morpholine, piperazine). This is the most reliable transformation for this scaffold.

Mechanistic Rationale

The C-6 carbon is the "softest" electrophile. The transition state is stabilized by the N-1 nitrogen without significant interference from the C-4 amine's lone pair. Using a polar aprotic solvent enhances the nucleophilicity of the incoming amine while stabilizing the Meisenheimer complex.

Experimental Procedure

Materials:

-

3,5,6-Trichloropyridazin-4-amine (1.0 equiv)

-

Nucleophile (e.g., Morpholine) (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3,5,6-trichloropyridazin-4-amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol) dropwise at room temperature.

-

Reaction:

-

Standard Amines: Heat to 60°C for 4–6 hours.

-

Sterically Hindered Amines: Heat to 80°C in DMF for 12 hours.

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

) and appearance of the monosubstituted product (-

Note: If C-3 substitution begins to occur (rare), lower temperature to 40°C and extend time.

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (0-60%).

Expected Yield: 75–85% Selectivity: >20:1 (C-6 vs C-3)

Protocol B: C-6 Selective Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling at C-6 allows for the introduction of aryl and heteroaryl groups.

Mechanistic Rationale

Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient C-Cl bond. As established, C-6 is the most activated. However, the free amine at C-4 can coordinate to Pd, potentially poisoning the catalyst. Using a phosphine ligand with a wide bite angle or a bulky biaryl ligand (e.g., XPhos, SPhos) prevents this coordination and facilitates the cycle.

Experimental Procedure

Materials:

-

3,5,6-Trichloropyridazin-4-amine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) OR -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a microwave vial or pressure tube with the pyridazine substrate (1.0 mmol), aryl boronic acid (1.1 mmol), and Pd catalyst.

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

(1.5 mL) via syringe. -

Reaction: Heat to 90°C for 2–4 hours (conventional heating) or 110°C for 30 mins (microwave).

-

Workup: Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate filtrate.

-

Purification: Silica gel chromatography.

Critical Control Point: If dehalogenation (loss of Cl) is observed, switch to anhydrous conditions using

Protocol C: Functionalization of the C-3 Position

Accessing the C-3 position typically requires that C-6 is already substituted or blocked. If C-6 is a chlorine, it will react first. Therefore, C-3 functionalization is usually Step 2 in a sequence.

Scenario: C-6 is already substituted (e.g., with an aryl group).

Now, the molecule is 4-amino-5-chloro-6-aryl-pyridazin-3-yl chloride . The competition is now between C-3 (alpha to N) and C-5 (beta to N). C-3 is significantly more reactive.

Experimental Procedure (Suzuki Coupling at C-3)

Materials:

-

6-Substituted-3,5-dichloropyridazin-4-amine (1.0 equiv)

-

Boronic Acid (1.5 equiv) - Excess required due to lower reactivity.

-

Catalyst:

(5-10 mol%) -

Base:

(3.0 equiv) -

Solvent: THF/Water (4:1)

Step-by-Step:

-

Reaction: Combine reagents in a sealed tube under Argon.

-

Conditions: This step requires higher energy than C-6. Heat to 100–120°C for 12–16 hours.

-

Optimization: If conversion is low, add catalytic amounts of

(10 mol%) to facilitate the transmetallation step (Liebeskind-Srogl type enhancement).

Data Summary & Troubleshooting

Comparative Reaction Conditions[4]

| Target Position | Reaction Type | Preferred Catalyst/Reagent | Temp | Typical Yield | Key Constraint |

| C-6 | SNAr | Secondary Amines / DIPEA | 60°C | 80-90% | High selectivity; mild conditions. |

| C-6 | Suzuki | 90°C | 70-85% | Avoid catalyst poisoning by C-4 NH2. | |

| C-3 | SNAr | Alkoxides / Thiolates | 100°C | 50-65% | Requires C-6 to be blocked first. |

| C-3 | Suzuki | 110°C | 40-60% | Slower kinetics; steric hindrance. |

Troubleshooting Guide

-